molecular formula C23H26Cl2N4O2 B2871118 1-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-2-(4-ethoxyphenyl)ethanone hydrochloride CAS No. 1185150-59-7

1-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-2-(4-ethoxyphenyl)ethanone hydrochloride

Cat. No.: B2871118
CAS No.: 1185150-59-7
M. Wt: 461.39
InChI Key: YLBOQZACSGPOQS-UHFFFAOYSA-N
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Description

1-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-2-(4-ethoxyphenyl)ethanone hydrochloride is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-2-(4-ethoxyphenyl)ethanone hydrochloride typically involves multi-step organic reactions. The starting materials often include 3-chlorophenyl imidazole and 4-ethoxyphenyl ethanone, which undergo a series of reactions including nucleophilic substitution, cyclization, and condensation under controlled conditions. Common reagents used in these reactions include strong bases, acids, and various solvents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-2-(4-ethoxyphenyl)ethanone hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides or hydroxides.

    Reduction: Reduction of functional groups to simpler forms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring is known to bind to metal ions and can inhibit the activity of certain enzymes. The piperazine moiety may interact with neurotransmitter receptors, affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(3-chlorophenyl)-2-(4-ethoxyphenyl)ethanone: Lacks the imidazole and piperazine groups.

    1-(4-(1H-imidazol-2-yl)piperazin-1-yl)-2-phenylethanone: Similar structure but without the chlorophenyl and ethoxyphenyl groups.

Uniqueness

1-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-2-(4-ethoxyphenyl)ethanone hydrochloride is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the imidazole ring, piperazine moiety, and ethoxyphenyl group allows for diverse interactions with biological targets and chemical reagents.

Properties

IUPAC Name

1-[4-[1-(3-chlorophenyl)imidazol-2-yl]piperazin-1-yl]-2-(4-ethoxyphenyl)ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN4O2.ClH/c1-2-30-21-8-6-18(7-9-21)16-22(29)26-12-14-27(15-13-26)23-25-10-11-28(23)20-5-3-4-19(24)17-20;/h3-11,17H,2,12-16H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLBOQZACSGPOQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=NC=CN3C4=CC(=CC=C4)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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